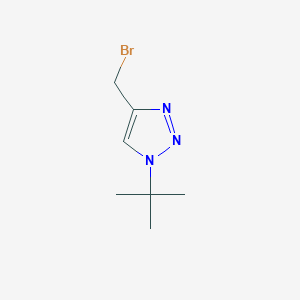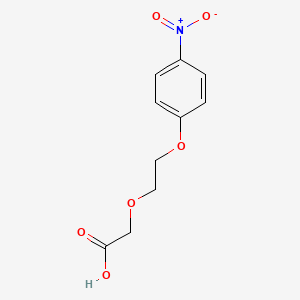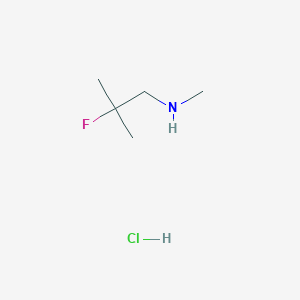
2,3-Dibromo-5-fluoroaniline
Übersicht
Beschreibung
2,3-Dibromo-5-fluoroaniline (DBFA) is an organic compound that is widely used in scientific research and in the laboratory. It is a colorless, water-soluble liquid with a strong odor. It is a member of the class of compounds known as halogenated anilines. DBFA is used in a variety of applications, including synthetic chemistry, biochemistry, and pharmacology. It is also used as a reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5-fluoroaniline is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a reagent for the synthesis of other compounds, such as peptides, and for the preparation of derivatives. It is also used in the study of enzyme-catalyzed reactions and in the synthesis of pharmaceuticals.
Wirkmechanismus
2,3-Dibromo-5-fluoroaniline is an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It is thought to act by binding to the active site of the enzyme and preventing it from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity.
Biochemische Und Physiologische Effekte
2,3-Dibromo-5-fluoroaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-Dibromo-5-fluoroaniline in laboratory experiments is its water-solubility, which makes it easy to work with. It is also relatively inexpensive and has a wide range of applications. However, there are some limitations to its use, such as its strong odor and its potential to cause skin irritation.
Zukünftige Richtungen
Due to its potential to inhibit the activity of enzymes involved in the metabolism of drugs, 2,3-Dibromo-5-fluoroaniline may be useful in the development of new drugs. Additionally, further research into its biochemical and physiological effects may lead to the development of new treatments for a variety of diseases. It may also be useful in the development of new synthetic methods for the synthesis of other compounds. Finally, its potential to inhibit the activity of pro-inflammatory cytokines may lead to new treatments for inflammatory diseases.
Eigenschaften
IUPAC Name |
2,3-dibromo-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJIUFVHEVCFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)
![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)

![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)


![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)